![molecular formula C12H3Br3Cl2O B12900487 3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12900487.png)
3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan is a halogenated aromatic compound belonging to the dibenzofuran family. This compound is characterized by the presence of three bromine atoms and two chlorine atoms attached to the dibenzofuran core. Halogenated dibenzofurans are known for their stability and persistence in the environment, making them of interest in various scientific fields.
Preparation Methods
The synthesis of 3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan typically involves the bromination and chlorination of dibenzofuran. The reaction conditions often require the use of bromine and chlorine sources in the presence of a catalyst or under specific temperature and pressure conditions. Industrial production methods may involve multi-step processes to ensure the selective introduction of bromine and chlorine atoms at the desired positions on the dibenzofuran ring.
Chemical Reactions Analysis
3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan has several scientific research applications:
Environmental Studies: Due to its persistence, it is studied for its environmental impact and behavior.
Chemical Research: It serves as a model compound for studying halogenated aromatic systems.
Biological Studies: Its interactions with biological systems are of interest, particularly in toxicology and pharmacology.
Industrial Applications: It may be used in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can influence the compound’s binding affinity and reactivity. Pathways involved may include the activation or inhibition of specific enzymes, leading to various biochemical effects.
Comparison with Similar Compounds
Similar compounds to 3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan include other halogenated dibenzofurans such as:
- 3,6-Dichlorodibenzofuran
- 2,3,7,8-Tetrachlorodibenzofuran
- 2,3,4,6-Tetrabromodibenzofuran
These compounds share structural similarities but differ in the number and position of halogen atoms, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific halogenation pattern, which influences its reactivity and interactions.
Properties
Molecular Formula |
C12H3Br3Cl2O |
|---|---|
Molecular Weight |
473.8 g/mol |
IUPAC Name |
3,4,6-tribromo-1,2-dichlorodibenzofuran |
InChI |
InChI=1S/C12H3Br3Cl2O/c13-5-3-1-2-4-6-9(16)10(17)7(14)8(15)12(6)18-11(4)5/h1-3H |
InChI Key |
RECIRIQDYBSDFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C(=C3Br)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


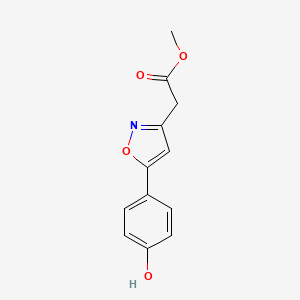
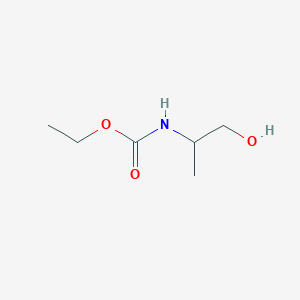
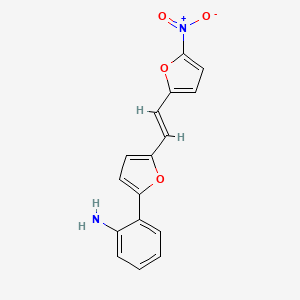
![2-Chloro-1-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12900417.png)
![Isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]-](/img/structure/B12900419.png)
![Ethyl 4-(5-((7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl)furan-2-yl)benzoate](/img/structure/B12900443.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl benzoate](/img/structure/B12900447.png)

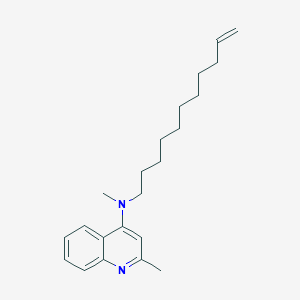
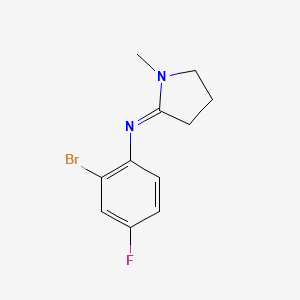
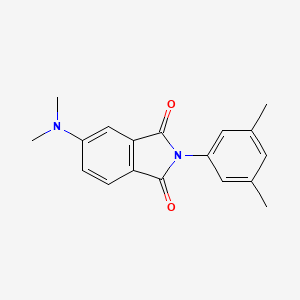

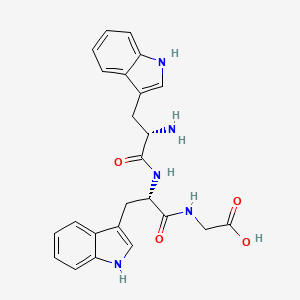
![N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-serinamide](/img/structure/B12900483.png)
